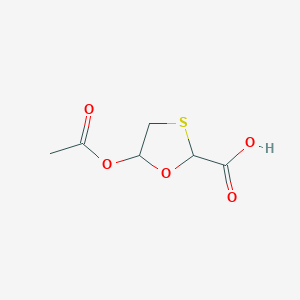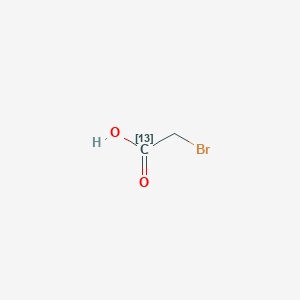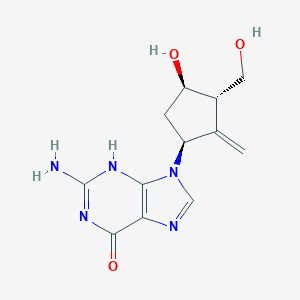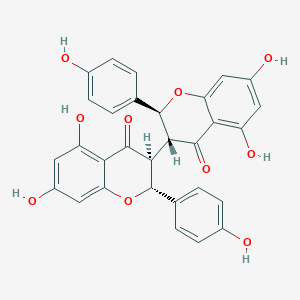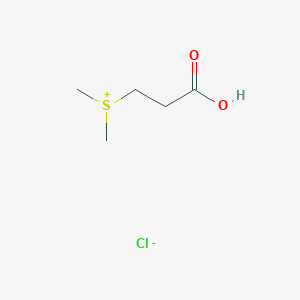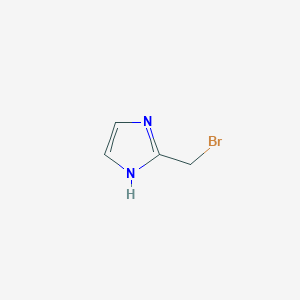
2,4-ジクロロ-1,3,5-トリアジン
概要
説明
2,4-Dichloro-1,3,5-triazine is a chemical compound with the molecular formula C3HCl2N3. It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in a six-membered ring. This compound is known for its reactivity and is widely used as an intermediate in organic synthesis and pharmaceutical applications .
科学的研究の応用
2,4-Dichloro-1,3,5-triazine has a wide range of applications in scientific research:
作用機序
Target of Action
2,4-Dichloro-1,3,5-triazine is a derivative of 1,3,5-triazine and has been investigated for its biological activity . The primary targets of this compound are microbial pathogens, including Gram-negative bacteria like Escherichia coli and Gram-positive bacteria like Staphylococcus aureus .
Mode of Action
It is known that 1,3,5-triazine derivatives can interfere with various signaling pathways to induce cell death . The chlorine atoms in the 2,4-Dichloro-1,3,5-triazine structure may play a crucial role in its interaction with its targets .
Biochemical Pathways
It is known that 1,3,5-triazine derivatives can affect various cellular processes, potentially leading to cell death .
Pharmacokinetics
The compound’s solubility in chloroform and methanol suggests that it may have good bioavailability .
Result of Action
The result of the action of 2,4-Dichloro-1,3,5-triazine is primarily antimicrobial activity. Some 1,3,5-triazine derivatives have shown promising activity against Staphylococcus aureus and Escherichia coli . In addition, some triazine derivatives have been found to inhibit DNA binding of NF-κB, a transcription factor involved in immune response, inflammation, and cancer development .
Action Environment
The action of 2,4-Dichloro-1,3,5-triazine can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, pH, and the presence of other substances . .
準備方法
Synthetic Routes and Reaction Conditions: 2,4-Dichloro-1,3,5-triazine can be synthesized through the halogenation of 1,3,5-triazine with chlorine. This process involves the substitution of hydrogen atoms in the triazine ring with chlorine atoms under controlled conditions .
Industrial Production Methods: In industrial settings, the production of 2,4-Dichloro-1,3,5-triazine often involves the use of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a starting material. The chlorine atoms in cyanuric chloride are sequentially replaced by nucleophiles such as amines, alcohols, or thiols to produce various substituted triazines .
化学反応の分析
Types of Reactions: 2,4-Dichloro-1,3,5-triazine primarily undergoes nucleophilic substitution reactions. The chlorine atoms in the compound can be replaced by various nucleophiles, including amines, alcohols, and thiols .
Common Reagents and Conditions:
Alcohols and Thiols: These reactions often require the use of a catalyst or a base to facilitate the substitution process.
Major Products: The major products formed from these reactions are substituted triazines, which can have various functional groups depending on the nucleophile used. For example, the reaction with aniline produces 2,4-dichloro-6-phenyl-1,3,5-triazine .
類似化合物との比較
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): This compound is similar in structure but contains an additional chlorine atom.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: This compound has methoxy groups instead of chlorine atoms, which alters its reactivity and applications.
6-Chloro-1,3,5-triazine-2,4-diamine: This compound contains amino groups, making it useful in different chemical reactions and applications.
Uniqueness: 2,4-Dichloro-1,3,5-triazine is unique due to its specific reactivity towards nucleophiles, which allows for the selective substitution of its chlorine atoms. This property makes it a valuable intermediate in the synthesis of a wide range of organic compounds .
特性
IUPAC Name |
2,4-dichloro-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2N3/c4-2-6-1-7-3(5)8-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRXVBREYFZQHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274598 | |
| Record name | 2,4-Dichloro-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2831-66-5 | |
| Record name | Dichloro-s-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2831-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2,4-Dichloro-1,3,5-triazine?
A1: 2,4-Dichloro-1,3,5-triazine, also known as cyanuric chloride, is an organic compound with the molecular formula C3Cl3N3 and a molecular weight of 184.41 g/mol. Its structure consists of a six-membered aromatic ring containing alternating carbon and nitrogen atoms, with two chlorine atoms and one chloro substituent attached to the carbon atoms.
Q2: What spectroscopic data is available for 2,4-Dichloro-1,3,5-triazine?
A: 2,4-Dichloro-1,3,5-triazine can be characterized using techniques like nuclear magnetic resonance spectroscopy (NMR) and Fourier-transform infrared spectroscopy (FTIR). While specific data points weren't detailed in the provided papers, these techniques can provide information about the compound's structure, bonding, and functional groups. [, , , , ]
Q3: Why is 2,4-Dichloro-1,3,5-triazine considered a versatile building block in organic synthesis?
A: The two chlorine atoms in 2,4-Dichloro-1,3,5-triazine are susceptible to nucleophilic substitution reactions, allowing for the sequential introduction of various substituents at the 2- and 4-positions of the triazine ring. [, ] This versatility makes it a valuable starting material for synthesizing a wide range of derivatives.
Q4: How does 2,4-Dichloro-1,3,5-triazine act as an amide coupling agent?
A: 2,4-Dichloro-1,3,5-triazine and its derivatives, such as CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine), can facilitate amide bond formation. This process typically involves the reaction of 2,4-Dichloro-1,3,5-triazine with a carboxylic acid to form an activated ester, which can then react with an amine to yield the desired amide product. [, ]
Q5: What are the applications of fluorous 2,4-Dichloro-1,3,5-triazine derivatives in organic synthesis?
A: Fluorous 2,4-Dichloro-1,3,5-triazine derivatives, incorporating fluorine-containing groups, have gained attention in fluorous-phase organic synthesis. They can function as both amide coupling agents and scavengers for removing excess nucleophiles like thiols and amines. [, ] The fluorous tag allows for easy separation of the triazine derivatives and their byproducts from the reaction mixture using fluorous solid-phase extraction techniques.
Q6: Can you elaborate on the use of 2,4-Dichloro-1,3,5-triazine in synthesizing UV light-absorbing derivatives?
A: Researchers have synthesized bis(resorcinyl) triazine derivatives, which show potential as UV light absorbers, starting from 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine. [] This involved alkylation or acid-catalyzed addition reactions to introduce the resorcinyl groups onto the triazine core.
Q7: How has 2,4-Dichloro-1,3,5-triazine been used in the development of carbonic anhydrase inhibitors?
A: Studies have explored synthesizing 2,4-dichloro-1,3,5-triazine derivatives of known sulfa drugs. [] These derivatives showed increased carbonic anhydrase inhibition activity compared to the parent sulfa drugs. Molecular docking studies were used to investigate the binding interactions with the enzyme.
Q8: Are there examples of 2,4-Dichloro-1,3,5-triazine being incorporated into polymers?
A: Yes, 2,4-Dichloro-1,3,5-triazine has been used to create aromatic polythioethers containing the 1,3,5-triazine ring via aromatic nucleophilic substitution polymerization. [] These polymers have potential applications in materials science due to their unique properties, such as high thermal stability.
Q9: Has 2,4-Dichloro-1,3,5-triazine been used in the synthesis of discotic liquid crystalline materials?
A: Yes, oligomers with disc-shaped penta-alkyne or triphenylene side groups attached to amino-substituted 1,3,5-triazine units have been prepared. [] These materials, characterized by their self-assembling properties, hold promise in areas like optoelectronics.
Q10: What is the role of 2,4-Dichloro-1,3,5-triazine in preparing supported catalysts?
A: 2,4-Dichloro-1,3,5-triazine is crucial for immobilizing catalysts onto various supports. For example, cobalt tetra(2,4-dichloro-1,3,5-triazine) aminophthalocyanine, derived from 2,4-Dichloro-1,3,5-triazine, has been immobilized on viscose fibers and polymers for catalytic applications. [, , , ] This immobilization can enhance catalyst recovery, reusability, and sometimes activity.
Q11: How do these supported catalysts, incorporating 2,4-Dichloro-1,3,5-triazine, perform in the degradation of organic pollutants?
A: Fiber-supported cobalt phthalocyanine, synthesized using 2,4-Dichloro-1,3,5-triazine, has demonstrated efficiency in decomposing chlorophenols [] and organic dyes. [] The catalytic system, when combined with hydrogen peroxide, facilitates the oxidation of these pollutants, offering a potential solution for environmental remediation.
Q12: How is the reactivity of 2,4-Dichloro-1,3,5-triazine controlled in these reactions?
A: The reactivity of 2,4-Dichloro-1,3,5-triazine is influenced by factors like solvent, temperature, and the nature of the nucleophile. For instance, reactions are often carried out at low temperatures to control the reaction rate and selectivity. [, ]
Q13: Have there been studies on the regioselectivity of reactions involving 2,4-Dichloro-1,3,5-triazine?
A: Yes, researchers have investigated the regioselective Sonogashira coupling reaction on 2,4-dichloro-1,3,5-triazine derivatives. [] This approach allows for the controlled synthesis of linear and V-shaped alkynyl-1,3,5-triazines, expanding the structural diversity of accessible compounds.
Q14: What are some limitations of using 2,4-Dichloro-1,3,5-triazine in synthesis?
A: While versatile, working with 2,4-Dichloro-1,3,5-triazine requires careful consideration of its reactivity. Side reactions, such as hydrolysis, can occur, potentially impacting yield and purity. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile](/img/structure/B113390.png)
![[2,2'-Bipyridine]-4,4'-dicarbaldehyde](/img/structure/B113396.png)

